5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid
CAS No.:
Cat. No.: VC17281800
Molecular Formula: C9H17N3S
Molecular Weight: 199.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17N3S |
|---|---|
| Molecular Weight | 199.32 g/mol |
| IUPAC Name | 4,4-dimethyl-3-propan-2-yl-3H-pyrazole-2-carbothioamide |
| Standard InChI | InChI=1S/C9H17N3S/c1-6(2)7-9(3,4)5-11-12(7)8(10)13/h5-7H,1-4H3,(H2,10,13) |
| Standard InChI Key | ACLXSFDBMAOJCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1C(C=NN1C(=S)N)(C)C |
Introduction
5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid is a heterocyclic compound belonging to the pyrazole class, which are five-membered aromatic heterocycles containing two nitrogen atoms. This compound features a unique combination of structural elements, including isopropyl and dimethyl groups, as well as a carbimidothioic acid moiety. It is classified under thiocarboxylic acids due to the presence of the carbimidothioic acid group.
Synthesis Methods
The synthesis of 5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid typically involves multiple steps, often starting with isopropyl-substituted pyrazoles reacting with carbimidothioic acid derivatives. Reaction conditions may include heating under reflux in organic solvents like toluene or dimethylformamide (DMF) for extended periods to ensure complete reaction and high yield. Yields for similar reactions can range from 70% to 90%, depending on specific conditions.
Potential Applications
While specific biological activity data for this compound may be limited, related pyrazole compounds have shown promise in various fields due to their anti-inflammatory and antimicrobial properties. Pyrazoles, in general, have attracted attention for their diverse biological activities, including anticancer properties .
| Application Area | Description |
|---|---|
| Biological Activity | Potential for anti-inflammatory and antimicrobial effects, similar to other pyrazole derivatives. |
| Chemical Reactions | Participates in various chemical reactions due to its reactive carbimidothioic acid group. |
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